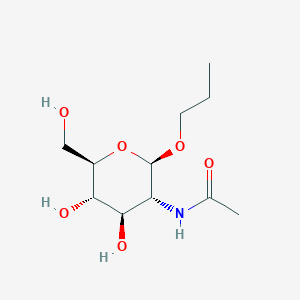

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Übersicht

Beschreibung

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (P2ADG) is a type of synthetic glycoside that has been used in a variety of scientific research applications. It is a carbohydrate-based compound that has been found to have a wide range of biochemical and physiological effects on cells and organisms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been explored in the synthesis of bacterial peptidoglycan derivatives. For example, it has been used to create compounds like 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, which show significant adjuvant activity (Merser, Sinaỹ, & Adam, 1975).

- It has been utilized in synthesizing various derivatives for studying apoptosis in B cell chronic leukemia, where some compounds displayed promising antitumor activities (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Biochemical Applications

- This chemical has been integral in synthesizing 2-acetamido-2-deoxy-5-thio-D-glucopyranose, a compound that has potential implications in biochemical studies (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

- Its use in the synthesis of streptococcus pneumoniae type XIV polysaccharide demonstrates its relevance in the development of complex biochemical structures (Amvam-Zollo & Sinaÿ, 1986).

Enzyme Mechanism Probes

- This compound is instrumental in the chemical synthesis of 2-deoxy-2-fluorodisaccharide probes for studying the hen egg white lysozyme mechanism, providing insights into enzyme-substrate interactions (Vocadlo & Withers, 2005).

Glycosylation Studies

- It plays a role in the synthesis of various glycosides, contributing to the understanding of glycosylation processes and their applications in biochemical research (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).

Cell Wall Structure Analysis

- This compound is used in synthesizing derivatives for studying the phosphoric ester linkage in the Micrococcus lysodeikticus cell wall, aiding in the understanding of bacterial cell wall structures (Warren, Nasir-ud-din, & Jeanloz, 1978).

Safety and Hazards

Wirkmechanismus

Target of Action

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .

Mode of Action

The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .

Biochemical Pathways

The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .

Pharmacokinetics

It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability

Biochemische Analyse

Biochemical Properties

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside interacts with various enzymes and proteins in biochemical reactions . It is used to synthesize derivatives of N-acetylglucosamine, which are glycosyl acceptors . These derivatives play a crucial role in the biosynthesis of glycosaminoglycans, a major component of the extracellular matrix .

Cellular Effects

Its derivatives, such as N-acetylglucosamine, have been shown to influence cell function . N-acetylglucosamine affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role in the synthesis of N-acetylglucosamine derivatives . These derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

It is used to synthesize N-acetylglucosamine derivatives, which are involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKFRTNUONNUBH-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596398 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70832-36-9 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?

A1: The researchers synthesized a glycogel by copolymerizing this compound with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)

![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)